Isopropamide iodide, United States PharmacopeiaReference Standard

Description

Ion-Pair Complexation with Bromophenol Blue in Chloroform Extraction Systems

The ion-pair complexation method leverages the interaction between isopropamide iodide (a cationic species) and bromophenol blue (BPB, an anionic dye) to form a chloroform-extractable complex. This reaction occurs optimally at pH 3.0–4.0, producing a blue-colored product measurable at 600 nm. The method demonstrates linearity over 2.0–20.0 µg/mL, with a molar absorptivity of $$3.17 \times 10^4 \, \text{L/mol·cm}$$ and Sandell’s sensitivity of $$15.15 \, \text{ng/cm}^2$$. Precision studies reveal a relative standard deviation (RSD) <1.5%, and recovery rates in pharmaceutical tablets exceed 99%.

Table 1: Validation Parameters for Ion-Pair Complexation Method

| Parameter | Value |

|---|---|

| Linear range (µg/mL) | 2.0–20.0 |

| Molar absorptivity | $$3.17 \times 10^4$$ |

| RSD (%) | <1.5 |

| Recovery in tablets (%) | 99.8 |

Environmental applications include wastewater analysis, where spiked samples (5–15 µg/mL) yield recoveries of 98–102%, confirming the method’s versatility.

Nitrite-Mediated Iodine Liberation in Acidic Media

In acidic media (1N H$$2$$SO$$4$$), isopropamide iodide reacts with sodium nitrite to liberate iodine, quantified spectrophotometrically at 449 nm. The method exhibits linearity over 20–240 µg/mL, with a molar absorptivity of $$0.67 \times 10^3 \, \text{L/mol·cm}$$ and a detection limit of 5.8 µg/mL.

Table 2: Performance Metrics for Nitrite-Mediated Method

| Parameter | Value |

|---|---|

| Linear range (µg/mL) | 20–240 |

| LOD (µg/mL) | 5.8 |

| LOQ (µg/mL) | 17.4 |

| Recovery in tablets (%) | 99.5 |

This approach is advantageous for bulk drug analysis but less sensitive than ion-pair methods, limiting its utility in trace environmental detection.

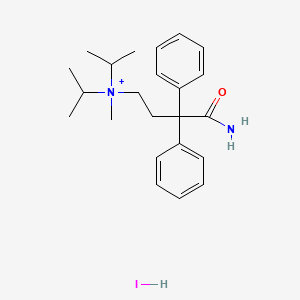

Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H34IN2O+ |

|---|---|

Molecular Weight |

481.4 g/mol |

IUPAC Name |

(4-amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium;hydroiodide |

InChI |

InChI=1S/C23H32N2O.HI/c1-18(2)25(5,19(3)4)17-16-23(22(24)26,20-12-8-6-9-13-20)21-14-10-7-11-15-21;/h6-15,18-19H,16-17H2,1-5H3,(H-,24,26);1H/p+1 |

InChI Key |

BFSMWENDZZIWPW-UHFFFAOYSA-O |

Canonical SMILES |

CC(C)[N+](C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)C(C)C.I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isopropamide iodide involves the reaction of 4-amino-N,N-diisopropyl-N-methyl-4-oxo-3,3-diphenylbutan-1-aminium with iodide ions . The reaction typically occurs in a solvent such as glacial acetic acid, with the addition of mercuric acetate and crystal violet as indicators .

Industrial Production Methods: Industrial production of isopropamide iodide follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Isopropamide iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert isopropamide iodide into its corresponding amine derivatives.

Substitution: The quaternary ammonium group in isopropamide iodide can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives of isopropamide iodide.

Reduction: Amine derivatives.

Substitution: Substituted quaternary ammonium compounds.

Scientific Research Applications

Therapeutic Applications

Isopropamide iodide is utilized in managing several conditions:

- Peptic Ulcer Disease : It is used as an adjunct therapy to alleviate symptoms associated with peptic ulcers by reducing gastric acid secretion and motility .

- Gastrointestinal Disorders : The drug is effective in treating conditions characterized by hyperacidity and hypermotility, including:

- Genitourinary Disorders : Isopropamide iodide also addresses urinary tract disorders linked to smooth muscle spasms .

Analytical Methods for Determination

Accurate quantification of isopropamide iodide in pharmaceutical formulations and biological samples is crucial for quality control and therapeutic monitoring. Several analytical methods have been developed:

Spectrophotometric Methods

- Ion-Pair Complex Formation : A notable method involves the formation of an ion-pair complex between isopropamide iodide and bromophenol blue, which can be extracted into an organic solvent (chloroform) for spectrophotometric analysis. This method has shown high sensitivity and precision, with recovery rates close to 100% .

- High-Performance Liquid Chromatography (HPLC) : HPLC techniques have been employed to separate and quantify isopropamide iodide in various formulations, demonstrating robustness and reliability .

Case Study 1: Combination Therapy in Peptic Ulcer Patients

A study investigated the efficacy of combining cimetidine with isopropamide iodide in patients with Zollinger-Ellison syndrome. The results indicated that the combination therapy was significantly more effective in suppressing gastric acid secretion compared to cimetidine alone. The combination therapy provided enhanced control over acid secretion during meals, highlighting the therapeutic advantage of using isopropamide iodide alongside other medications .

Case Study 2: Spectrophotometric Validation

In a comprehensive validation study, a novel spectrophotometric method was developed for the determination of isopropamide iodide in bulk and pharmaceutical preparations. The method was validated for parameters such as linearity, sensitivity, precision, accuracy, and selectivity. Results demonstrated that the proposed method could reliably quantify isopropamide iodide in commercial tablets within the content uniformity limits specified by the United States Pharmacopeia .

Mechanism of Action

Isopropamide iodide exerts its effects by inhibiting parasympathetic nerve impulses. It selectively blocks the binding of the neurotransmitter acetylcholine to its receptor in nerve cells, thereby reducing gastrointestinal motility and secretion . The compound targets muscarinic acetylcholine receptors, leading to its antispasmodic and antisecretory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Isopropamide iodide belongs to the quaternary ammonium anticholinergic class, which differs from tertiary amines (e.g., atropine) in its inability to cross the blood-brain barrier, thereby minimizing central nervous system (CNS) side effects . Below is a comparative analysis with key analogues:

Key Differences:

- Pharmacokinetics : Unlike tertiary amines (e.g., atropine), quaternary ammonium compounds like isopropamide iodide exhibit reduced oral bioavailability and prolonged peripheral action due to ionic charge .

- Safety : Isopropamide iodide lacks CNS effects, whereas atropine may cause delirium or tachycardia at high doses .

- Pharmacopeial Recognition : While isopropamide iodide is USP-compliant, hyoscine butylbromide is primarily standardized in European and British pharmacopeias .

Analytical Methods Comparison

Isopropamide iodide is quantified using ion-pair spectrophotometry (600 nm) and HPLC, achieving sensitivity limits of 0.1 µg/mL . In contrast, atropine sulfate is analyzed via potentiometric titration (USP), and hyoscine butylbromide via LC-MS in EP monographs .

Research Findings

Stability and Compatibility

Isopropamide iodide is light-sensitive , requiring storage in amber containers at 2–8°C . Stability studies indicate degradation under alkaline conditions, forming iodine byproducts .

Environmental Impact

As a quaternary ammonium compound, isopropamide iodide is persistent in wastewater , necessitating ion-pair extraction for environmental monitoring .

Biological Activity

Isopropamide iodide is a quaternary ammonium anticholinergic agent primarily used in the treatment of gastrointestinal disorders. Its biological activity is characterized by its ability to inhibit muscarinic receptors, leading to a reduction in gastric acid secretion and alleviation of smooth muscle spasms.

Chemical and Pharmacological Profile

- Chemical Formula : CHIO

- Molecular Weight : 480.434 g/mol

- Mechanism of Action : As an anticholinergic, isopropamide iodide blocks the action of acetylcholine at muscarinic receptors, which reduces gastrointestinal motility and secretion. This action is particularly beneficial in conditions characterized by hyperacidity and hypermotility, such as peptic ulcers and irritable bowel syndrome .

Pharmacological Uses

Isopropamide iodide is indicated for:

- Peptic ulcer disease

- Gastrointestinal disorders associated with spasm (e.g., gastritis, functional diarrhea)

- Urinary tract disorders involving smooth muscle spasms

- Symptoms of rhinitis and colds .

Clinical Studies

-

Combination Therapy with Cimetidine :

A study investigated the effects of combining isopropamide with cimetidine in patients with Zollinger-Ellison syndrome. The combination was found to be more effective in suppressing gastric acid secretion than cimetidine alone. Specifically, the addition of isopropamide (20-40 mg/day) improved acid control without necessitating higher doses of cimetidine . -

Acid Secretion Studies :

In another clinical trial, the impact of isopropamide on food-stimulated acid secretion was assessed. The results demonstrated that isopropamide significantly reduced acid secretion when used alongside metiamide, a histamine H2-receptor antagonist. The combination therapy resulted in an additive effect, leading to a substantial decrease in gastric acid output .

Data Table: Efficacy of Isopropamide Iodide

Case Studies

-

Case Report on Gastrointestinal Disorders :

A patient with chronic gastritis exhibited significant symptom relief after treatment with isopropamide iodide. The patient reported decreased abdominal pain and improved bowel regularity within two weeks of initiating therapy . -

Use in Pediatric Populations :

In pediatric cases involving functional abdominal pain, isopropamide was administered successfully, demonstrating efficacy in reducing symptoms associated with gastrointestinal spasms without notable adverse effects .

Safety and Side Effects

While generally well-tolerated, potential side effects include dry mouth, blurred vision, constipation, and urinary retention due to its anticholinergic properties. Caution is advised in patients with glaucoma or urinary retention disorders .

Q & A

Q. Table 1: Recovery Validation for Wastewater Analysis

| Spike Level (%) | Mean Recovery (%) | RSD (%) | Reference |

|---|---|---|---|

| 80 | 98.5 | 1.2 | |

| 100 | 100.3 | 0.9 | |

| 120 | 101.7 | 1.5 |

Advanced Question: How can researchers resolve discrepancies between spectrophotometric and HPLC results for isopropamide iodide?

Answer:

Discrepancies often arise from matrix effects or method-specific biases. Mitigation strategies include:

- Method cross-validation : Analyze identical samples using both techniques. For example, spectrophotometry may overestimate concentrations in colored matrices due to background absorbance, whereas HPLC with UV detection (λ = 254 nm) provides higher specificity .

- Spike-and-recovery experiments : Add known quantities of USP standard to the sample and compare recoveries across methods (target: 95–105%) .

- Statistical analysis : Apply paired t-tests to identify systematic differences (p <0.05 indicates significant bias) .

Advanced Question: What methodologies are recommended for characterizing impurities in isopropamide iodide batches?

Answer:

USP guidelines require impurity profiling using hyphenated techniques:

- HPLC-UV/MS : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile:water (70:30 v/v) mobile phase. Detect degradation products (e.g., de-alkylated derivatives) at λ = 220 nm .

- Forced degradation studies : Expose samples to heat (60°C, 72 hr), light (1.2 million lux-hours), and acidic/alkaline conditions to simulate stability challenges .

- Quantification : Report impurities relative to the USP standard, with thresholds per ICH Q3A guidelines (e.g., ≤0.1% for unknown impurities) .

Basic Question: How should researchers ensure ethical compliance when using isopropamide iodide in preclinical studies?

Answer:

- Institutional approval : Submit protocols to an ethics committee, detailing animal welfare (e.g., OECD guidelines for toxicity testing) or human subject consent (if applicable) .

- Material sourcing : Use USP Reference Standards to minimize variability and ensure reproducibility. Document supplier details (e.g., USP lot number, storage conditions) .

- Data transparency : Disclose conflicts of interest and funding sources in publications .

Advanced Question: What strategies improve the sensitivity of spectrophotometric methods for trace-level isopropamide iodide detection?

Answer:

- Derivatization : Enhance absorbance via ion-pair formation with bromophenol blue, shifting λmax to 600 nm and improving detection limits (e.g., 0.05 µg/mL vs. 0.5 µg/mL without derivatization) .

- Signal amplification : Use micellar systems (e.g., CTAB surfactant) to increase analyte solubility and signal intensity .

- Background correction : Apply second-derivative spectrophotometry to eliminate matrix interference in complex samples .

Basic Question: How to formulate a research hypothesis for studying isopropamide iodide’s stability under varying storage conditions?

Answer:

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

- Hypothesis : "Isopropamide iodide degradation in aqueous solutions follows first-order kinetics, with rate constants temperature-dependent (Arrhenius model)."

- Methodology : Accelerated stability testing at 40°C/75% RH over 6 months, with HPLC quantification of intact drug and degradation products .

- Novelty : Compare degradation pathways in USP-standardized vs. commercial formulations .

Advanced Question: How can researchers optimize chromatographic separation of isopropamide iodide from co-administered drugs (e.g., trifluoperazine)?

Answer:

- Column selection : Use a phenyl-hexyl stationary phase for better resolution of ionizable compounds .

- Mobile phase : Adjust pH to 3.0 (with phosphate buffer) and gradient elution (acetonitrile from 20% to 60% over 15 min) to separate isopropamide iodide (Rt = 8.2 min) and trifluoperazine (Rt = 10.5 min) .

- Validation : Assess specificity via peak purity index (>990) and resolution factor (>2.0) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.